1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
CAS No.: 1105195-44-5
Cat. No.: VC2921281
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105195-44-5 |
---|---|
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.64 g/mol |
IUPAC Name | 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C11H9ClFNO2/c12-11(16)7-4-10(15)14(6-7)9-3-1-2-8(13)5-9/h1-3,5,7H,4,6H2 |
Standard InChI Key | OTOXDWLCODITIJ-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl |
Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)Cl |
Introduction
1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is classified as a pyrrolidine derivative, known for its potential biological activity, particularly in the development of pharmaceuticals targeting various diseases. The compound's CAS number is 1105195-44-5, and it has been referenced in multiple scientific publications and patents related to drug development and synthesis methodologies .
Synthesis and Reactions
The synthesis of 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride can be achieved through several methods, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized product.
Synthesis Conditions
-
Temperature: Careful temperature control is crucial for optimal yield.
-
Solvent Choice: The choice of solvent affects reaction efficiency and product purity.
-
Reaction Time: Optimizing reaction time ensures maximum yield without degradation.
Potential Applications
1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Ongoing research into similar compounds highlights their significance in therapeutic applications.
Potential Therapeutic Areas
-
Neurological Disorders: Compounds with similar structures have shown promise in treating neurological conditions.
-
Inflammatory Diseases: The fluorophenyl group may enhance anti-inflammatory properties.
-
Cancer Research: Pyrrolidine derivatives are explored for their potential anticancer activities.
Safety and Handling
While specific safety data for 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride may not be detailed, general precautions for handling carbonyl chlorides include wearing protective gear and ensuring proper ventilation due to potential irritant properties. Suppliers typically provide detailed safety data sheets for handling and storage .
Safety Precautions
-
Protective Gear: Wear gloves, goggles, and a mask when handling.
-
Ventilation: Ensure good ventilation to prevent inhalation of fumes.
-
Storage: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume